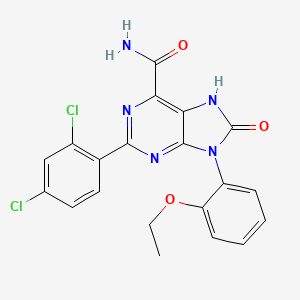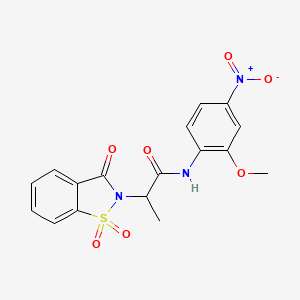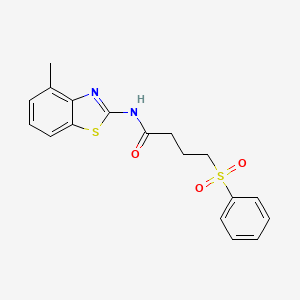![molecular formula C18H21N3O4 B6492595 N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 899730-54-2](/img/structure/B6492595.png)
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide, also known as NCED, is a synthetic compound that has recently been studied for its potential applications in scientific research and laboratory experiments. NCED is an organic compound with a molecular weight of 339.4 g/mol. It has a melting point of 93°C and a boiling point of 300°C. NCED is soluble in water and has a solubility of 0.3 g/L in water.
作用機序
The mechanism of action of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is not completely understood. However, it is believed that N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide acts as a substrate for GST and ALDH, allowing them to catalyze their respective reactions. Additionally, it is thought that N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide may also act as an inhibitor of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide are not well understood. However, it has been observed that N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has been shown to increase the activity of GST and ALDH, suggesting that it may have a role in the detoxification of xenobiotics and carcinogens.
実験室実験の利点と制限
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in water, making it easy to use in aqueous solutions. Additionally, N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has been shown to be an effective substrate for GST and ALDH, making it useful for studying the activity of these enzymes. However, N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide may also have some limitations for use in laboratory experiments. For example, it is not known if N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has any toxic effects on cells or organisms, and it is not known if it can be used in vivo.
将来の方向性
There are several potential future directions for the study of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to determine the safety and efficacy of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide for use in vivo. Finally, further research is needed to investigate the potential applications of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide in the pharmaceutical and biomedical fields.
合成法
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can be synthesized by a two-step process. The first step involves the reaction of 2-cyanophenol with 1,4-dioxaspiro[4.5]decane in the presence of a base catalyst, such as potassium carbonate. This reaction yields the intermediate product, which is then reacted with ethylenediamine in the presence of a Lewis acid catalyst, such as zinc chloride. This reaction yields the final product, N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide.
科学的研究の応用
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme glutathione S-transferase (GST), which is an important enzyme involved in the detoxification of xenobiotics and carcinogens. N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has also been used as a substrate for the enzyme aldehyde dehydrogenase (ALDH), which is involved in the metabolism of alcohols and aldehydes.
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c19-10-13-6-2-3-7-15(13)21-17(23)16(22)20-11-14-12-24-18(25-14)8-4-1-5-9-18/h2-3,6-7,14H,1,4-5,8-9,11-12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNUCQAPHUHFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-amino-3-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B6492529.png)
![3-[4-amino-3-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492543.png)
![3-[4-amino-3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492551.png)
![8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6492557.png)
![8-(3-methylbutyl)-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6492563.png)


![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B6492605.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)
![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)

![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)